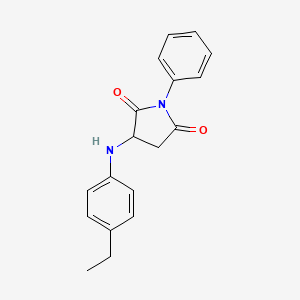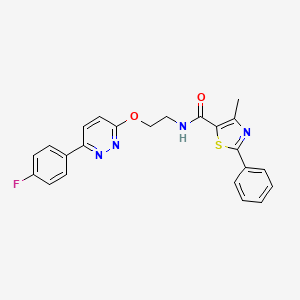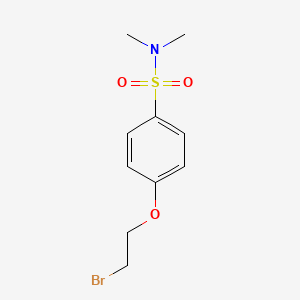
2-bromo-N-(3-chloro-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-chloro-2-methylphenyl)butanamide, also known as Bromo-Chloro-Methyl-Butanamide (BCMB), is an organic compound that has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. BCMB is a versatile compound, as it can be used in a variety of reactions and can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules.
Wissenschaftliche Forschungsanwendungen
BCMB has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB has been used to synthesize various compounds for use in drug discovery and development. In synthetic chemistry, BCMB has been used to synthesize various compounds for use in organic synthesis. In biochemistry, BCMB has been studied for its ability to interact with proteins and enzymes, and to modulate their activity.
Wirkmechanismus
BCMB is an organic compound that can interact with proteins and enzymes, and modulate their activity. The mechanism of action of BCMB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond can then alter the structure of the protein or enzyme, leading to changes in its activity.
Biochemical and Physiological Effects
BCMB has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased concentrations of these compounds in the body. BCMB has also been found to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to increased mutation rates. Finally, BCMB has been found to interact with receptors, leading to changes in the activity of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BCMB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules. However, BCMB can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
BCMB has many potential future applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB could be used to synthesize novel compounds for use in drug discovery and development. In synthetic chemistry, BCMB could be used to synthesize compounds for use in organic synthesis. In biochemistry, BCMB could be studied for its ability to interact with proteins and enzymes, and modulate their activity. Finally, BCMB could be studied for its effects on biochemical and physiological processes, such as its ability to inhibit the activity of enzymes involved in DNA replication and repair.
Synthesemethoden
BCMB can be synthesized through a variety of methods, such as the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base, such as aqueous sodium hydroxide, to form a Grignard reagent. The Grignard reagent can then be reacted with a carbonyl compound, such as a ketone or an aldehyde, to form the desired product. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene. This alkene can then be reacted with a carbonyl compound to form the desired product.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZKBBHUYBRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)





![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)
![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2391240.png)